molecular formula C12H14N4O4 B1420037 1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1206153-61-8

1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B1420037
M. Wt: 278.26 g/mol
InChI Key: ONRRAUZLIKBFLA-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structures and Bonds

  • Molecular Structure Insights : Studies on similar compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have provided detailed insights into molecular structures and bonds, highlighting intramolecular N-H...O bonds and the planarity of the rings formed by these bonds (Chao Wu et al., 2005).

Synthesis and Applications in Bioactivity

  • Synthesis for Insecticidal and Antibacterial Potential : The synthesis of similar compounds has been explored for their potential in insecticidal and antibacterial applications. For example, pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation demonstrated significant activity against Pseudococcidae insects and selected microorganisms (P. P. Deohate and Kalpana A. Palaspagar, 2020).

  • Antibacterial and Antifungal Applications : Similar compounds have shown promise as antimicrobial agents. For instance, 1-(4,6-dimethylpyrimidin-2-yl)-1'-aryl/heteroaryl- 3,3'-dimethyl-(4,5'-bipyrazol)-5-ols were screened for antibacterial and antifungal activities, showing effectiveness against various bacterial strains and yeasts (R. Aggarwal et al., 2013).

  • Anticancer Activity : Compounds with structural similarities have been investigated for their anticancer properties. For instance, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-ones and related derivatives have shown notable antitumor activity on human breast adenocarcinoma cell lines (Khaled R. A. Abdellatif et al., 2014).

Chemical Interactions and Stability

  • Complex Formation and Stability : The ability to form complexes, as observed in similar compounds like 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols, suggests potential applications in creating stable molecular structures. Such complexes are notable for their stability at high temperatures and the presence of intermolecular N···H–O hydrogen bonds (A. V. Erkin et al., 2017).

Synthesis Techniques and Characteristics

  • Synthesis Techniques and Characteristics : The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, a process similar to that which could be applied to 1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, offers insights into potential synthetic routes and the characteristics of the resulting compounds (A. Rahmouni et al., 2014).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-6-5-7(2)14-12(13-6)16-10(18)8(3-4-17)9(15-16)11(19)20/h5,15,17H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRRAUZLIKBFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C(=O)O)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

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